molecular formula C18H20N4O3 B7166736 N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B7166736
M. Wt: 340.4 g/mol
InChI Key: UOTXAGXNORMUEG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic organic compound that features a benzodioxole ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(20-14-4-3-5-15-18(14)25-13-24-15)12-21-8-10-22(11-9-21)16-6-1-2-7-19-16/h1-7H,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTXAGXNORMUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C3C(=CC=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine ring formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling reactions: The benzodioxole and piperazine derivatives can be coupled using reagents like acyl chlorides or anhydrides under basic conditions.

    Final assembly: The pyridine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide would depend on its specific biological targets. Typically, such compounds might interact with enzymes, receptors, or ion channels, modulating their activity. The benzodioxole and pyridine rings could facilitate binding to specific sites on proteins, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine: Similar structure but with an ethanamine group instead of acetamide.

    N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(1,3-benzodioxol-4-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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